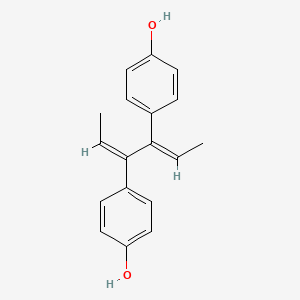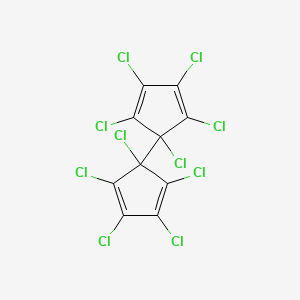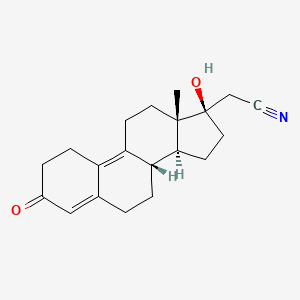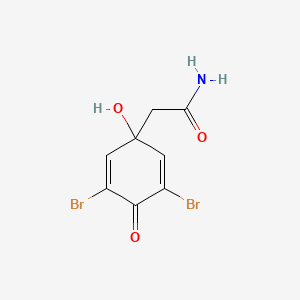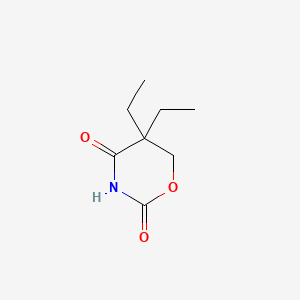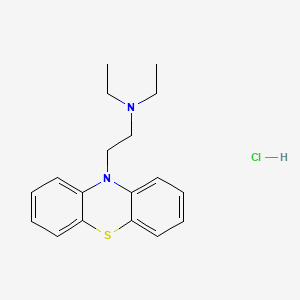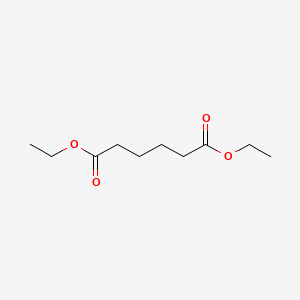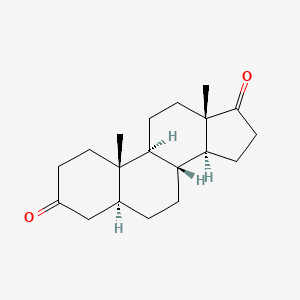
Androstanedione
概要
説明
準備方法
合成経路と反応条件
5α-アンドロスタン-3,17-ジオンは、遺伝子組み換えされたマイコバクテリウム・ネオアウラムにおける5α-レダクターゼとグルコース-6-リン酸脱水素酵素の共発現を含むバイオテクノロジー法により、フィトステロールから合成できます . 5α-レダクターゼ酵素は、3-オキソ-4-エン構造を5α-レダクターゼ産物に変換し、グルコース-6-リン酸脱水素酵素は反応に必要な補因子であるニコチンアミドアデニンジヌクレオチドリン酸(NADPH)を供給します . この方法は、最大86.4%の変換効率を示しました .
工業生産方法
工業環境では、5α-アンドロスタン-3,17-ジオンは主に化学的方法で合成されています。 このプロセスには、特定の酵素と反応条件を使用して、フィトステロールを目的の化合物に変換することが含まれます . この方法は、収率が高く、費用対効果が高いことから好まれています .
化学反応の分析
反応の種類
5α-アンドロスタン-3,17-ジオンは、さまざまな化学反応を起こします。これには以下が含まれます。
酸化: この化合物は、酸化されてさまざまな誘導体を形成できます。
還元: 他のアンドロスタン誘導体を形成するために還元することができます。
置換: この化合物は、置換反応を起こして、さまざまな官能基化誘導体を形成できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: ハロゲンやアルキル化剤などの試薬が、置換反応に使用されます。
生成される主要な生成物
これらの反応から生成される主要な生成物には、さまざまな官能基を持つさまざまなアンドロスタン誘導体が含まれます。これらは、ステロイド薬の合成に使用できます .
4. 科学研究への応用
5α-アンドロスタン-3,17-ジオンには、いくつかの科学研究への応用があります。
科学的研究の応用
5alpha-Androstan-3,17-dione has several scientific research applications:
作用機序
5α-アンドロスタン-3,17-ジオンは、アンドロゲン受容体と相互作用し、体内のアンドロゲン活性を影響を与えることで、その効果を発揮します . これは、男性の特徴の発達に重要な役割を果たすテストステロンやジヒドロテストステロンなどのアンドロゲンの変換に関与しています . この化合物は、ゴナドトロピン分泌の調節にも影響を与えます .
6. 類似の化合物との比較
類似の化合物
アンドロステンジオン: テストステロンとエストロゲンの両方の前駆体であり、構造は似ていますが、代謝経路が異なります.
ジヒドロテストステロン: 強力なアンドロゲンであり、アンドロゲン効果の点で5α-アンドロスタン-3,17-ジオンよりも活性が高い.
デヒドロエピアンドロステロン: もう1つのアンドロゲン前駆体であり、5α-アンドロスタン-3,17-ジオンと比較して、より幅広い生物学的効果があります.
独自性
5α-アンドロスタン-3,17-ジオンは、アンドロゲン代謝における特定の役割と、さまざまなアンドロスタン誘導体に変換される能力によって独特です。 そのバイオテクノロジー生産方法も、他の類似の化合物とは異なります .
類似化合物との比較
Similar Compounds
Androstenedione: A precursor to both testosterone and estrogen, it is similar in structure but differs in its metabolic pathways.
Dihydrotestosterone: A potent androgen, it is more active than 5alpha-androstan-3,17-dione in terms of androgenic effects.
Dehydroepiandrosterone: Another androgen precursor, it has broader biological effects compared to 5alpha-androstan-3,17-dione.
Uniqueness
5alpha-Androstan-3,17-dione is unique due to its specific role in androgen metabolism and its ability to be converted into various androstane derivatives. Its biotechnological production method also sets it apart from other similar compounds .
特性
IUPAC Name |
(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-16H,3-11H2,1-2H3/t12-,14-,15-,16-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJWOBJTTGJROA-WZNAKSSCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80233576 | |
| Record name | Dihydroandrostendione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80233576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Androstanedione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000899 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
846-46-8 | |
| Record name | (5α)-Androstane-3,17-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=846-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydroandrostendione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000846468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Androstanedione | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01561 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Androstane-3,17-dione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60796 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Androstane-3,17-dione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9897 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dihydroandrostendione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80233576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-α-androstane-3,17-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.532 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHYDROANDROSTENEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KR72RNR8Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Androstanedione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000899 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
133.5 - 134.0 °C | |
| Record name | Androstanedione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000899 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is androstanedione and what is its significance in androgenic pathways?
A1: this compound (5α-androstane-3,17-dione) is a naturally occurring androgenic steroid hormone. It serves as a key intermediate in the biosynthesis of other androgens, such as testosterone and 5α-dihydrotestosterone (DHT) [, , ]. This positions this compound as a crucial player in understanding androgenic activities in various tissues.
Q2: What is the primary mechanism of action of this compound within prostate cells?
A2: this compound itself doesn't directly bind to androgen receptors with high affinity. Instead, it acts as a precursor to more potent androgens like DHT. Within prostate cells, this compound is converted to DHT by the enzyme steroid 5α-reductase [, , ]. DHT then binds to androgen receptors in the cell nucleus, activating gene transcription and ultimately influencing prostate cell growth and function [, ].
Q3: How does the metabolism of this compound differ in normal prostate tissue compared to benign prostatic hyperplasia (BPH)?
A3: Research suggests that the enzyme responsible for converting this compound to 5α-androstanedione, 5α-reductase, shows different kinetic properties in normal prostate tissue compared to BPH tissue []. In both normal and BPH tissues, 5α-reductase is found in higher concentrations in the stromal component than the epithelial component []. Interestingly, in BPH tissues, the enzyme exhibits a six-fold higher activity in the stroma compared to the epithelium, a difference not as pronounced in normal tissue [].
Q4: Does the metabolism of this compound play a role in castration-resistant prostate cancer (CRPC)?
A4: Yes, this compound metabolism appears to be significant in CRPC. While initial treatment for advanced prostate cancer often involves suppressing testosterone production, CRPC can develop, often driven by intratumoral DHT synthesis []. The conversion of this compound to DHT, bypassing testosterone as a precursor, is thought to be a significant contributor to CRPC development and progression [, ].
Q5: How is this compound metabolized in the skin?
A5: this compound is metabolized differently in distinct cell populations within the skin. Sebocytes, the cells responsible for sebum production, express enzymes that can convert this compound to DHT and other 5α-reduced androgens []. Keratinocytes, the primary cells of the epidermis, primarily degrade this compound, contributing to androgen homeostasis []. This highlights the complexity of androgen metabolism and its tissue-specific nature.
Q6: How does inflammation affect the metabolism of testosterone in the rabbit eye, and what are the implications of this compound in this process?
A6: Research indicates that inflammation induced by Escherichia coli endotoxin significantly reduces the metabolism of testosterone in the cornea and iris of rabbit eyes []. While the study doesn't directly assess this compound, it highlights the impact of inflammation on androgen metabolism in ocular tissues. Since this compound is a metabolite of testosterone, changes in testosterone metabolism likely influence this compound levels and downstream effects in the eye. Further research is needed to elucidate the specific role of this compound in ocular inflammation.
Q7: How does the metabolism of this compound in the brain relate to behavioral differences between sexes in Japanese quail (Coturnix coturnix japonica)?
A7: Japanese quail exhibit a unique sex-role reversal, with females displaying more aggressive behaviors, typically associated with males in other species [, ]. Studies in quail brains have shown that aromatase, an enzyme converting androgens to estrogens, is more active in the anterior hypothalamus/preoptic area (AHPOA) of males [, ]. This suggests that while circulating androgen levels are similar between sexes, differential metabolism in the brain, particularly the conversion of this compound to estrogens, could contribute to the observed sex-specific behaviors.
Q8: How does the activity of 5α-reductase, the enzyme converting testosterone to DHT, compare in the brain and pituitary of male and female quail?
A8: Research has revealed significant sex differences in 5α-reductase activity in the brain and pituitary of Japanese quail []. While both sexes express 5α-reductase in various brain regions, females exhibit significantly higher activity in the pituitary gland compared to males []. This suggests a potential role for differential 5α-reductase activity, and thus, differential DHT levels, in mediating sex-specific hormonal effects within the quail brain.
Q9: Are there analytical techniques available to effectively separate and quantify androgens, including this compound, from biological samples?
A9: Yes, several analytical methods have been developed to isolate and quantify androgens. Thin-layer chromatography (TLC), coupled with digital autoradiography, is one such technique that enables the separation and accurate quantification of multiple androgens, including testosterone, DHT, this compound, and their metabolites []. This method proves particularly useful in studying androgen metabolism and identifying specific metabolic pathways.
Q10: How does the presence of microorganisms in urine samples affect the interpretation of androgen measurements, particularly this compound, in the context of doping control?
A10: Urine contamination by microorganisms presents a significant challenge in doping control as it can alter the steroid profile, including this compound levels, leading to potentially inaccurate interpretations []. Certain microorganisms possess the ability to synthesize this compound from other steroid precursors present in the urine, thereby elevating its concentration []. This underscores the importance of proper sample handling and analysis in doping control to ensure accurate and reliable results.
Q11: Does long-term exposure to elevated this compound levels pose health risks?
A11: While the provided research doesn't explicitly address the long-term health risks of elevated this compound, studies using sustained-release this compound implants in rats offer some insights [, ]. These studies showed that prolonged exposure to supraphysiological levels of this compound led to adverse effects on testicular function, including decreased testicular weight, impaired spermatogenesis, and reduced sperm count [, ]. These findings underscore the potential health risks associated with chronic exposure to elevated this compound levels.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







